molecular formula C11H15N5 B8724818 4-(1-Isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine

4-(1-Isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine

Cat. No.: B8724818
M. Wt: 217.27 g/mol
InChI Key: SGPHLNKDMVRSRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine is a heterocyclic compound that features both pyrimidine and imidazole rings. The presence of these rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to interact with biological targets, making it a subject of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine typically involves the construction of the imidazole ring followed by its fusion with the pyrimidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the desired product. The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(1-Isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole or pyrimidine derivatives.

    Substitution: The amino group and other substituents on the rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrimidine rings.

Scientific Research Applications

4-(1-Isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, ultimately affecting cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(1-methyl-1H-imidazol-5-yl)pyrimidine
  • 2-Amino-4-(1-ethyl-1H-imidazol-5-yl)pyrimidine
  • 2-Amino-4-(1-propyl-1H-imidazol-5-yl)pyrimidine

Uniqueness

4-(1-Isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine is unique due to the presence of both isopropyl and methyl groups on the imidazole ring. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds. The unique structure may also confer specific binding properties and selectivity towards certain biological targets, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C11H15N5/c1-7(2)16-8(3)14-6-10(16)9-4-5-13-11(12)15-9/h4-7H,1-3H3,(H2,12,13,15)

InChI Key

SGPHLNKDMVRSRT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C(C)C)C2=NC(=NC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(3-Dimethylaminoprop-2-en-1-oyl)-1-isopropyl-2-methylimidazole (Method 24; 4.9 g, 22.2 mmol) and guanidine hydrochloride (5.3 g, 55.6 mmol) were suspended in 1-butanol (70 ml). NaOMe (4.8 g, 88 mmol) was added in one portion and the mixture heated under reflux, under an atmosphere of nitrogen, for 3 hours. The volatiles were removed by evaporation. Water (50 ml) was added and extracted EtOAc (3×50 ml). The organic layers were combined and dried evaporated in vacuo. The residue triturated with isohexane to give the title compound as a brown solid (1.9 g, 40%). NMR: 1.46 (d, 6H), 2.43 (s, 3H), 5.45 (m, 1H), 6.50 (brs, 1H), 6.74 (d, 1H), 7.28 (s, 1H), 8.12 (d, 1H); m/z 218
Name
5-(3-Dimethylaminoprop-2-en-1-oyl)-1-isopropyl-2-methylimidazole
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Name
NaOMe
Quantity
4.8 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four
Yield
40%

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